4-(4-Methylthiazol-5-yl)butan-2-amine is a chemical compound with significant interest in medicinal chemistry and drug design. The compound features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. This compound is classified as an amine, specifically a secondary amine due to the presence of the butan-2-amine moiety.
The compound can be synthesized through various organic reactions and is often studied for its potential therapeutic applications. It falls under the classification of organic compounds, specifically within the subcategory of amines and thiazoles. Thiazole derivatives are widely recognized for their roles in biological systems and their utility in drug development.
The synthesis of 4-(4-Methylthiazol-5-yl)butan-2-amine can be approached through several synthetic pathways. One common method involves the use of thiazole derivatives as starting materials, which are then subjected to nucleophilic substitution reactions with appropriate alkyl halides or amines.
The molecular structure of 4-(4-Methylthiazol-5-yl)butan-2-amine consists of a butan-2-amine backbone attached to a 4-methylthiazole moiety. The thiazole ring contributes to the compound's biological properties.
4-(4-Methylthiazol-5-yl)butan-2-amine can participate in various chemical reactions typical of amines, including:
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
The mechanism of action for 4-(4-Methylthiazol-5-yl)butan-2-amine largely depends on its interaction with biological targets. It may act as an inhibitor or modulator in various biochemical pathways:
Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial effects.
4-(4-Methylthiazol-5-yl)butan-2-amine has several scientific uses:
The 4-(4-Methylthiazol-5-yl)butan-2-amine moiety serves as a critical recognition element in VHL ligands, facilitating high-affinity binding within the hydrophobic pocket of the VHL-Elongin B-Elongin C (VBC) complex. X-ray crystallographic studies reveal that the methylthiazole ring engages in π-stacking interactions with Tyr98 and His110 residues, while the aliphatic butan-2-amine chain occupies a sub-pocket lined with Pro99, Trp88, and Tyr112 [5]. This orientation positions the terminal amine for salt bridge formation with Glu90, achieving dissociation constants (Kd) below 100 nM in optimized inhibitors like VH298 [5].
Table 1: Binding Interactions of 4-(4-Methylthiazol-5-yl)butan-2-amine Derivatives with VHL
Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|
Tyr98 | π-π stacking | -2.1 |
His110 | Edge-to-face π | -1.8 |
Glu90 | Salt bridge | -3.5 |
Trp88 | Hydrophobic packing | -1.9 |
Tyr112 | Van der Waals | -1.2 |
In PROTAC design, this moiety enables efficient ternary complex formation by minimizing steric clashes between the target protein and E3 ligase. The methyl group at the 4-position of the thiazole ring enhances membrane permeability by increasing lipophilicity (cLogP +0.7) without compromising solubility, a key advancement over earlier benzamide-based VHL inhibitors [3] [5].
Unlike CRBN-recruiting IMiDs (e.g., pomalidomide) that induce neo-substrate interactions, 4-(4-Methylthiazol-5-yl)butan-2-amine-based VHL ligands operate through competitive displacement of HIF-1α. This fundamental mechanistic difference confers distinct advantages:
Table 2: Recruitment Strategy Comparison
Parameter | VHL/Thiazole-Based | CRBN/IMiD-Based |
---|---|---|
Binding Site | Pre-formed hydrophobic pocket | Surface-induced neomorphism |
Substrate Specificity | High (HIF-1α mimetic) | Broad (context-dependent) |
Linker Tolerance | Moderate (12-16 atom optimal) | High (8-22 atom flexible) |
Off-target Degradation | Rare | Common (IKZF1/3, etc.) |
The methylthiazole moiety exhibits >50-fold selectivity for VHL over CRBN, as demonstrated by thermal shift assays showing ΔTm = 8.9°C for VHL versus ΔTm <0.5°C for CRBN [2]. This selectivity persists in heterobifunctional PROTACs, where derivatives like VH032-CRBN hybrids preferentially degrade CRBN when the linker exceeds 15 atoms, but maintain VHL integrity due to the kinetic stability of the thiazole-VHL interface [2] [4].
The chiral center at C2 of the butan-2-amine chain dictates binding orientation within the HIF-1α binding groove. (S)-enantiomers exhibit 30-fold higher affinity than (R)-counterparts (Kd = 35 nM vs. 1,100 nM) due to optimal positioning of the amine group toward Glu90 [5]. Molecular dynamics simulations reveal that the (S)-configuration reduces conformational entropy penalty upon binding by 2.3 kcal/mol, stabilizing the bioactive conformation where the thiazole ring adopts a 35° dihedral angle relative to the protein surface [1].
Hydroxyl group stereochemistry in adjacent residues further modulates binding. In VH298 derivatives, the (2S,4R)-4-hydroxyproline configuration enhances H-bonding with Ser111 and His115, synergizing with the thiazole's hydrophobic interactions to achieve picomolar affinities when combined with optimized linkers [5]. This stereochemical precision enables PROTACs to discriminate between homologous E3 ligases, with <5% cross-reactivity observed with related ECV complexes in selectivity screens [1] [4].
Table 3: Synthetic Optimization of 4-(4-Methylthiazol-5-yl)butan-2-amine Derivatives
Modification Site | Optimized Group | VHL Kd (nM) | PROTAC Degradation Efficiency (DC50, nM) |
---|---|---|---|
C4-thiazole | Methyl | 85 | 12 (BET degradation) |
C4-thiazole | Ethyl | 210 | 48 |
C4-thiazole | Hydrogen | 1,400 | >1,000 |
C2-amine (S-config) | Free amine | 35 | 9 |
C2-amine (R-config) | Free amine | 1,100 | 320 |
Linker attachment | Para-benzyl | 62 | 7 |
Linker attachment | Meta-benzyl | 290 | 45 |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4